![molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6](/img/structure/B1447615.png)
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines are structurally similar to purines and are synthesized for their wide range of biological activities. The compound “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” serves as a key intermediate in the synthesis of various derivatives that exhibit antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory properties .
Inhibitors of Kinases
Derivatives of 7-deazapurine, a scaffold present in “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine”, have been reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1. These inhibitors are crucial in the development of targeted therapies for diseases where these kinases play a pivotal role .
Antirheumatoid Activity
The pyrrolo-pyrimidine nucleus of “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” has been optimized for anti-rheumatoid activity using QSARINS software. This optimization helps in the development of new pharmacophores for treating rheumatoid arthritis .
Development of Anticancer Agents
The structural design of new anticancer agents often incorporates the 7-deazapurine scaffold. “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is used to create compounds with potential anticancer activity, such as inhibitors of the JAK1 kinase, which are important in cancer cell signaling .
Chemical Synthesis Research
This compound is used in chemical synthesis research to develop new methodologies for constructing the pyrrolopyrimidine ring system. It includes Cu-catalyzed reactions, microwave-assisted reactions, and other innovative synthetic routes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 7h-pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit p21-activated kinase 4 .
Mode of Action
It is known that pyrrolo[2,3-d]pyrimidine derivatives can interact strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
Related compounds have been shown to inhibit p21-activated kinase 4, which plays a key role in various signaling pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at 2-8°c .
properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHMVADVRQFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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